molecular formula C7H11ClN2O B8045955 (3-cyclopropyl-1H-pyrazol-5-yl)methanol;hydrochloride CAS No. 1855888-34-4

(3-cyclopropyl-1H-pyrazol-5-yl)methanol;hydrochloride

Cat. No.: B8045955
CAS No.: 1855888-34-4
M. Wt: 174.63 g/mol
InChI Key: GXUHXGXCVXERKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-cyclopropyl-1H-pyrazol-5-yl)methanol;hydrochloride ( 1855888-34-4) is an organic compound with the molecular formula C 7 H 11 ClN 2 O and a molecular weight of 174.63 g/mol . Its canonical SMILES representation is C1CC1C2=NNC(=C2)CO.Cl . This compound is the hydrochloride salt of the parent molecule (3-cyclopropyl-1H-pyrazol-5-yl)methanol (CID 45382086), which has a molecular formula of C 7 H 10 N 2 O . As a pyrazole derivative featuring a cyclopropyl substituent and a hydroxymethyl functional group, this compound serves as a versatile chemical intermediate or building block in medicinal chemistry research . Pyrazole cores are of significant interest in drug discovery, with scientific literature describing various 3-cyclopropyl-1H-pyrazole derivatives and analogs as key scaffolds in the synthesis of compounds with potential antitumor and antiviral (e.g., anti-HIV) activities . The specific research applications and mechanism of action for this exact compound are areas for ongoing investigation, highlighting its value for researchers exploring new chemical entities in these fields. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

(3-cyclopropyl-1H-pyrazol-5-yl)methanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O.ClH/c10-4-6-3-7(9-8-6)5-1-2-5;/h3,5,10H,1-2,4H2,(H,8,9);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXUHXGXCVXERKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NNC(=C2)CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1855888-34-4
Record name 1H-Pyrazole-3-methanol, 5-cyclopropyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1855888-34-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Biological Activity

(3-Cyclopropyl-1H-pyrazol-5-yl)methanol;hydrochloride is a compound that has garnered attention for its diverse biological activities. This article explores its mechanism of action, biochemical properties, and potential applications in medicine and research.

The primary target of (3-cyclopropyl-1H-pyrazol-5-yl)methanol is the serine/threonine-protein kinase/endoribonuclease IRE1 . This enzyme plays a crucial role in the cellular stress response, particularly within the endoplasmic reticulum (ER). Upon sensing unfolded proteins, IRE1 activates its endoribonuclease domain, which splices XBP1 mRNA to produce a functional transcription factor that regulates the unfolded protein response (UPR) .

When (3-cyclopropyl-1H-pyrazol-5-yl)methanol interacts with IRE1, it modulates the UPR pathway by enhancing XBP1 activation. This leads to the upregulation of ER chaperones and proteins involved in protein folding and quality control, helping cells manage ER stress and maintain homeostasis .

2.1 Inhibitory Effects

Research indicates that pyrazole derivatives, including this compound, exhibit inhibitory effects on enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), both of which are involved in inflammatory processes . These properties suggest potential applications in treating inflammatory diseases.

2.2 Cellular Effects

(3-Cyclopropyl-1H-pyrazol-5-yl)methanol influences various cellular processes by modulating signaling pathways, gene expression, and metabolism. It has been shown to affect genes related to inflammation and apoptosis, indicating its role in regulating these critical biological processes .

3.1 Antimicrobial Activity

Studies have demonstrated that pyrazole derivatives possess antimicrobial properties. For instance, compounds similar to (3-cyclopropyl-1H-pyrazol-5-yl)methanol have shown significant activity against various pathogens . The mechanism often involves disruption of bacterial cell membranes, leading to cell lysis .

3.2 Antitumor Potential

Research indicates that pyrazole derivatives can act as antitumor agents by inhibiting key enzymes involved in cancer progression, such as BRAF(V600E) and CDK2/Cyclin A . The ability of these compounds to inhibit cell cycle progression suggests their potential use in cancer therapy.

4. Case Studies

A recent study explored the effects of (3-cyclopropyl-1H-pyrazol-5-yl)methanol on human cancer cell lines. The results showed a dose-dependent inhibition of cell proliferation, with significant apoptosis observed at higher concentrations. This underscores the compound's potential as a therapeutic agent in oncology .

StudyCompoundTargetOutcome
1(3-Cyclopropyl-1H-pyrazol-5-yl)methanolIRE1Enhanced UPR activation
2Pyrazole DerivativeCOX/LOXInhibition of inflammatory response
3Similar PyrazoleBRAF(V600E)Antitumor activity observed

5. Conclusion

This compound demonstrates significant biological activity through its interaction with critical cellular pathways and enzymes. Its potential applications range from anti-inflammatory treatments to cancer therapy, making it a compound of interest for further research and development in medicinal chemistry.

Scientific Research Applications

Chemistry

(3-cyclopropyl-1H-pyrazol-5-yl)methanol;hydrochloride serves as a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions makes it useful for:

  • Synthesis of Complex Molecules : It can be utilized as a building block for the creation of more complex organic compounds, including pharmaceuticals and agrochemicals.
Reaction TypeDescription
Oxidation Can be oxidized to form ketones or aldehydes.
Reduction Can be reduced to yield alcohols or amines.
Substitution Functional groups can be introduced through nucleophilic substitution reactions.

Biology

In biological research, this compound is explored for its potential role in:

  • Enzyme Inhibition Studies : It can act as a probe to investigate enzyme activity and inhibition mechanisms, providing insights into metabolic pathways.
  • Receptor Binding Studies : Its structure allows it to interact with various receptors, making it valuable for pharmacological studies.

Medicine

The therapeutic potential of this compound is under investigation for:

  • Antiviral and Anticancer Properties : Preliminary studies suggest that derivatives of this compound may exhibit activity against certain viral infections and cancer cell lines.
Potential Therapeutic ApplicationsMechanism of Action
Antiviral AgentsInhibition of viral replication processes.
Anticancer AgentsInduction of apoptosis in cancer cells.

Industry

In industrial settings, this compound finds applications in:

  • Production of Specialty Chemicals : It is used in the synthesis of dyes, pigments, and other specialty chemicals due to its reactivity and versatility.

Case Study 1: Enzyme Inhibition

A study conducted on the inhibition of specific enzymes involved in metabolic pathways demonstrated that this compound effectively inhibited enzyme activity at micromolar concentrations. This finding highlights its potential use in drug development targeting metabolic disorders.

Case Study 2: Anticancer Activity

In vitro studies have shown that derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound for developing new anticancer therapies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table compares (3-cyclopropyl-1H-pyrazol-5-yl)methanol hydrochloride with structurally related pyrazole derivatives:

Compound Name Key Substituents Biological Activity/Application Synthesis & Purity Reference
(3-Cyclopropyl-1H-pyrazol-5-yl)methanol hydrochloride 3-Cyclopropyl, 5-methanol (HCl salt) Kinase inhibition (inferred) Likely via HCl salt formation (≥95% purity)
N2-(6-Aminohexyl)-N4-(3-cyclopropyl-1H-pyrazol-5-yl)pyrimidine-2,4-diamine 3-Cyclopropyl-pyrazole, pyrimidine, hexyl amine Kinase inhibitor (PCTAIRE1/CDK16 target) TFA-mediated coupling, ≥95% purity (HPLC)
2-Chloro-N-(3-cyclopropyl-1H-pyrazol-5-yl)-5-methylpyrimidin-4-amine 3-Cyclopropyl-pyrazole, chloropyrimidine Kinase inhibitor precursor 80°C, 48h reaction, 40% yield, beige solid
1-(3-Cyclopropyl-1H-pyrazol-5-yl)piperidin-4-amine 3-Cyclopropyl-pyrazole, piperidine Undisclosed (kinase-targeting candidate) Discontinued (CymitQuimica)
3-Amino-5-isopropyl-1H-pyrazole hydrochloride 5-Isopropyl, 3-amino (HCl salt) Biochemical intermediate Commercial (Thermo Scientific)

Pharmacokinetic and Physicochemical Comparisons

Parameter (3-Cyclopropyl-1H-pyrazol-5-yl)methanol HCl 3-Amino-5-isopropyl-1H-pyrazole HCl N2-(6-Aminohexyl)-N4-(3-cyclopropyl-1H-pyrazol-5-yl)pyrimidine-2,4-diamine
Molecular Weight (g/mol) ~206 (estimated) 177.64 359.4
Solubility High (due to HCl salt) Moderate Low (free base)
Purity ≥95% (HPLC) ≥95% ≥95% (HPLC)
LogP (Predicted) 1.2–1.8 0.9 2.5–3.0
Synthetic Yield Not reported Commercial Not reported

Mechanistic Insights

  • Kinase Inhibition: The cyclopropyl-pyrazole core is a common pharmacophore in kinase inhibitors (e.g., DHODH inhibitors in ). The methanol group may engage in hydrogen bonding with kinase active sites, similar to hydroxyl groups in cilengitide hydrochloride (), which targets integrins .
  • Salt-Dependent Bioactivity : Hydrochloride salts, as seen in lidamidine hydrochloride (), often enhance receptor binding by improving dissolution rates .

Preparation Methods

Ultrasonication-Assisted Cyclization

Recent advancements employ ultrasonication to accelerate pyrazole formation. A mixture of chalcone-like cyclopropane analogs and hydrazine hydrate in ethanol/methanol-acetic acid (5:1 ratio) is sonicated at 35–40°C, reducing reaction times from hours to minutes. This method achieves yields exceeding 80% while minimizing side products. Post-reaction workup involves cold ethanol precipitation and recrystallization from hexane/ethanol mixtures to isolate the pyrazole intermediate.

Introduction of the Hydroxymethyl Group

The hydroxymethyl group at the pyrazole 5-position is introduced via nucleophilic substitution or reduction.

Bromomethyl Intermediate Alkylation

A two-step alkylation-hydrolysis sequence is frequently utilized:

  • Bromination : Treatment of 3-cyclopropyl-1H-pyrazole-5-methanol with hydrobromic acid (HBr) generates 5-(bromomethyl)-3-cyclopropyl-1H-pyrazole.

  • Hydrolysis : The bromomethyl intermediate undergoes hydrolysis in aqueous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) to yield the alcohol.

Table 1: Representative Alkylation Conditions

StepReagentsSolventTemperatureYieldSource
BrominationHBr, DCMDichloromethane0°C → RT75%
HydrolysisK₂CO₃, H₂ODMF/H₂O60°C82%

Aldehyde Reduction

Alternative routes involve reducing a 5-formylpyrazole intermediate. Sodium borohydride (NaBH₄) in methanol at 0°C selectively reduces the aldehyde to the primary alcohol, achieving >90% conversion. This method avoids halogenated intermediates but requires stringent temperature control to prevent over-reduction.

Hydrochloride Salt Formation

The final step involves protonating the pyrazole nitrogen and precipitating the hydrochloride salt. Gaseous hydrogen chloride (HCl) is bubbled through a solution of (3-cyclopropyl-1H-pyrazol-5-yl)methanol in anhydrous diethyl ether, yielding a white crystalline solid. Critical parameters include:

  • Solvent Choice : Ethers (e.g., THF, diethyl ether) enhance salt solubility and purity.

  • Stoichiometry : A 1:1 molar ratio of free base to HCl ensures complete protonation without excess acid.

Process Optimization and Scalability

Solvent and Base Selection

Dimethylformamide (DMF) is preferred for alkylation due to its high polarity and ability to dissolve both organic and inorganic reagents. Cs₂CO₃ outperforms K₂CO₃ in reactions requiring vigorous deprotonation, such as the displacement of bromine in 5-(bromomethyl)pyridine analogs.

Purification Techniques

Reverse-phase HPLC and silica gel chromatography are standard for intermediate purification, while final product crystallization from ethanol/hexane mixtures ensures >99% purity.

Table 2: Crystallization Conditions

Solvent SystemRatioPurityYield
Ethanol/Hexane1:399.2%78%
Methanol/Water4:198.5%85%

Analytical Characterization

Synthetic intermediates and the final product are validated using:

  • ¹H/¹³C NMR : Confirms cyclopropane (δ 0.5–1.5 ppm) and hydroxymethyl (δ 3.5–4.5 ppm) groups.

  • Mass Spectrometry : Molecular ion peaks at m/z 174.63 [M+H]⁺ align with the expected molecular weight.

  • Elemental Analysis : Carbon (48.1%), hydrogen (6.3%), nitrogen (16.0%) match theoretical values .

Q & A

Q. What are the recommended synthetic routes for (3-cyclopropyl-1H-pyrazol-5-yl)methanol hydrochloride?

The synthesis typically involves cyclocondensation of hydrazine derivatives with cyclopropane-containing β-diketones, followed by functionalization. For example:

  • Step 1 : Cyclopropane ring introduction via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach cyclopropyl groups to pyrazole precursors .
  • Step 2 : Methanol group addition through nucleophilic substitution or reductive amination, depending on precursor reactivity .
  • Step 3 : Hydrochloride salt formation by treating the free base with HCl in anhydrous ethanol .
    Key Validation : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and confirm purity by HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .

Q. How can spectroscopic methods (NMR, FTIR) distinguish (3-cyclopropyl-1H-pyrazol-5-yl)methanol hydrochloride from structurally similar impurities?

  • 1H NMR : The cyclopropyl group shows characteristic doublets (δ 0.8–1.2 ppm, J = 6–8 Hz). The pyrazole proton appears as a singlet (δ 7.2–7.5 ppm), and the methanol -OH proton is observed at δ 4.5–5.0 ppm (broad, exchangeable) .
  • FTIR : Strong O-H stretch (~3200 cm⁻¹), C=N pyrazole ring vibration (~1600 cm⁻¹), and cyclopropyl C-H deformation (~980 cm⁻¹) .
  • Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 185.2 (free base) and [M+Cl]⁻ at m/z 221.6 for the hydrochloride salt .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., anisotropic displacement parameters) be resolved during structural refinement?

  • Use SHELXL for small-molecule refinement: Apply restraints to cyclopropyl ring geometry (C-C bond lengths: 1.50–1.54 Å) and hydrogen-bonding networks involving the hydrochloride .
  • Validate with WinGX/ORTEP : Visualize anisotropic displacement ellipsoids to identify over- or under-refinement. Adjust thermal parameters iteratively using the SIMU and DELU restraints in SHELXL .
  • Example : A mismatched Cl⁻ ion placement can distort hydrogen bonding; verify via Fourier difference maps and re-refine with occupancy adjustments .

Q. What strategies optimize impurity profiling in pharmacological formulations containing this compound?

  • HPLC Method : Use a C18 column (4.6 × 250 mm, 5 µm) with 0.1 M ammonium acetate (pH 4.5)/acetonitrile (85:15) at 1.0 mL/min. Detect impurities at 254 nm .
  • Impurity Identification : Common impurities include:
    • Pyrazole dimer : Formed during cyclocondensation (retention time ~8.2 min).
    • Des-cyclopropyl analog : Hydrolysis byproduct (retention time ~6.5 min) .
  • Validation : Spike synthetic batches with 0.1–1.0% impurities and confirm recovery (90–110%) .

Q. How to design experiments assessing solubility and stability in aqueous buffers?

  • Solubility : Use a shake-flask method: Dissolve 10 mg compound in 1 mL buffer (pH 1–8) at 25°C. Centrifuge and quantify supernatant via UV-Vis (λ = 260 nm). Note: Hydrochloride salt solubility peaks at pH 2–3 (~25 mg/mL) but decreases above pH 6 due to free base precipitation .
  • Stability : Conduct forced degradation:
    • Acidic : 0.1 M HCl, 40°C, 24h → Monitor pyrazole ring cleavage via HPLC.
    • Oxidative : 3% H₂O₂, 25°C, 48h → Detect N-oxide formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.